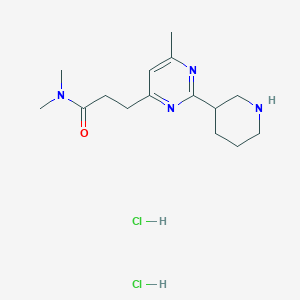N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
CAS No.: 1361111-37-6
Cat. No.: VC2714719
Molecular Formula: C15H26Cl2N4O
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1361111-37-6 |
|---|---|
| Molecular Formula | C15H26Cl2N4O |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | N,N-dimethyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride |
| Standard InChI | InChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H |
| Standard InChI Key | LYSPKQSQTPGADD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl |
| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl |
Introduction
Chemical Structure and Properties
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is characterized by its distinct molecular structure combining several functional groups. The compound features a pyrimidine core with methyl substitution at position 6, a piperidine ring at position 2, and a dimethylpropionamide side chain at position 4. The dihydrochloride salt form enhances its solubility in aqueous systems, which is beneficial for various research applications .
The key chemical identifiers and properties of this compound are summarized in Table 1.
Table 1: Chemical Identifiers and Properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
The structure consists of a central pyrimidine ring with several key substituents that contribute to its chemical behavior and potential biological activity. The dimethylpropionamide moiety contributes to the compound's lipophilicity, while the piperidine ring system provides a basic nitrogen that can participate in hydrogen bonding interactions . The dihydrochloride salt formation neutralizes the basic nitrogen atoms in the structure, enhancing water solubility and potentially improving bioavailability in research applications.
Physical Properties
Understanding the physical properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is crucial for its proper handling, storage, and application in research settings. The compound exists as a solid at room temperature with specific properties that influence its stability and usability in laboratory environments .
Table 2: Physical Properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Flash Point | 146.8 ± 14.3 °C | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Water-soluble (salt form) | |
| Appearance | Not specified |
The flash point of 146.8 ± 14.3 °C indicates that the compound has relatively low volatility and presents minimal fire hazard under normal laboratory conditions . As a dihydrochloride salt, the compound is expected to exhibit good water solubility, which is advantageous for preparing stock solutions for biological assays and other research applications. The salt form typically increases stability compared to the free base form, particularly in the presence of moisture and oxygen.
Synthesis and Related Compounds
The structural similarities between these compounds suggest they may share common synthetic intermediates or pathways. The position of the piperidine attachment (3-position versus 4-position) and the substitution pattern on the amide nitrogen represent key structural variations that may influence biological activity and physical properties .
These storage recommendations are designed to minimize degradation through hydrolysis, oxidation, or other chemical processes that could compromise the compound's purity and potency. When handling this compound, standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment to prevent skin contact and inhalation .
When purchasing this compound for research purposes, it is advisable to obtain a certificate of analysis from the supplier to verify its identity and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the compound's identity and purity before use in critical research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume